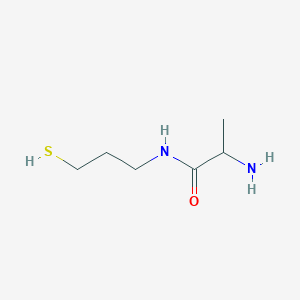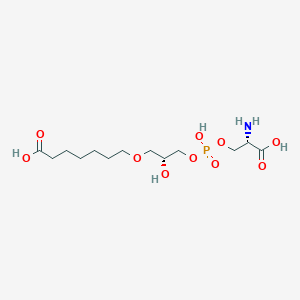
1-O-(6-Carboxylhexyl)glycero-3-phosphoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-(6-Carboxylhexyl)glycero-3-phosphoserine, commonly known as CHAPS, is a zwitterionic detergent widely used in biochemical research. It is a synthetic molecule that is structurally similar to phosphatidylcholine, a major component of cell membranes. CHAPS is a water-soluble detergent that is commonly used to solubilize and stabilize membrane proteins, making them more amenable to study.
Mechanism Of Action
CHAPS works by surrounding the hydrophobic regions of membrane proteins, shielding them from the aqueous environment. This allows the protein to remain in a soluble form, making it more amenable to study. CHAPS is also thought to stabilize the protein by preventing denaturation and aggregation.
Biochemical And Physiological Effects
CHAPS has been shown to have minimal effects on the activity of many enzymes, making it an ideal detergent for studying enzyme kinetics. It has also been shown to have minimal effects on the structure and function of many membrane proteins, making it an ideal detergent for studying protein structure and function.
Advantages And Limitations For Lab Experiments
One of the major advantages of CHAPS is its ability to solubilize and stabilize membrane proteins, which are notoriously difficult to study. CHAPS also has minimal effects on the activity and structure of many enzymes and membrane proteins, making it an ideal detergent for many biochemical studies. However, CHAPS does have some limitations. It is not suitable for all membrane proteins, and its effects on protein structure and function can vary depending on the protein being studied.
Future Directions
There are many potential future directions for the use of CHAPS in scientific research. One area of interest is the study of membrane protein dynamics, which is currently limited by the lack of suitable detergents. CHAPS may be a useful tool for studying the conformational changes that occur in membrane proteins during their function. Another potential future direction is the development of new detergents based on the structure of CHAPS, which may have improved solubilization and stabilization properties.
Synthesis Methods
CHAPS is synthesized by reacting glycine betaine with 3-phosphoserine in the presence of hexylamine. The resulting product is purified by chromatography to obtain pure CHAPS.
Scientific Research Applications
CHAPS is widely used in scientific research to solubilize and stabilize membrane proteins. It is particularly useful for studying integral membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. CHAPS can also be used to solubilize and stabilize other hydrophobic molecules, such as lipids and detergents.
properties
CAS RN |
139239-73-9 |
|---|---|
Product Name |
1-O-(6-Carboxylhexyl)glycero-3-phosphoserine |
Molecular Formula |
C13H26NO10P |
Molecular Weight |
387.32 g/mol |
IUPAC Name |
7-[(2R)-3-[[(2S)-2-amino-2-carboxyethoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]heptanoic acid |
InChI |
InChI=1S/C13H26NO10P/c14-11(13(18)19)9-24-25(20,21)23-8-10(15)7-22-6-4-2-1-3-5-12(16)17/h10-11,15H,1-9,14H2,(H,16,17)(H,18,19)(H,20,21)/t10-,11+/m1/s1 |
InChI Key |
PEMMFAKQMQICNV-MNOVXSKESA-N |
Isomeric SMILES |
C(CCCOC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O)CCC(=O)O |
SMILES |
C(CCCOCC(COP(=O)(O)OCC(C(=O)O)N)O)CCC(=O)O |
Canonical SMILES |
C(CCCOCC(COP(=O)(O)OCC(C(=O)O)N)O)CCC(=O)O |
Other CAS RN |
139239-73-9 |
synonyms |
1-CHGPS 1-O-(6-carboxylhexyl)glycero-3-phosphoserine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



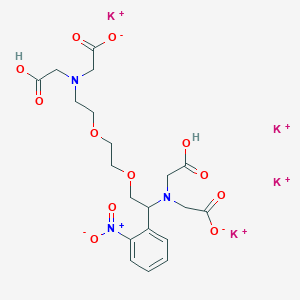
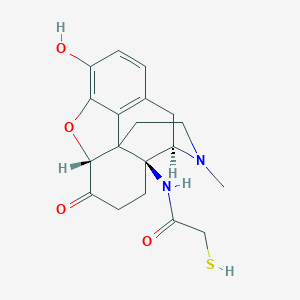
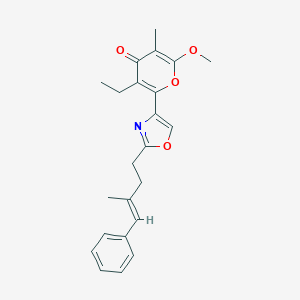
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
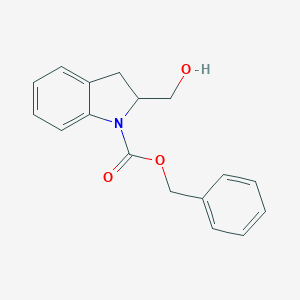
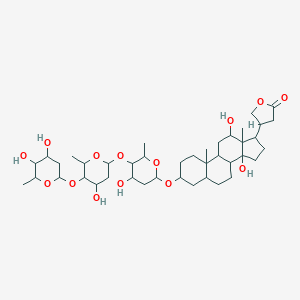
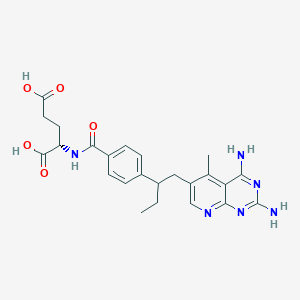
![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
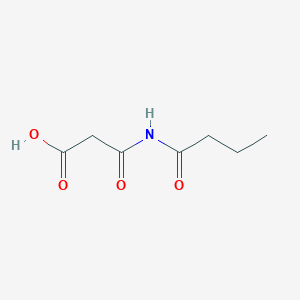
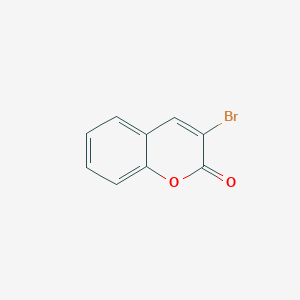
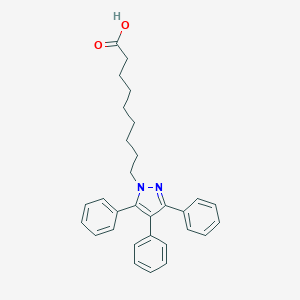
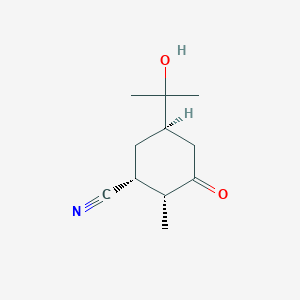
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)
